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Compound of Interest

Compound Name: Methyl DL-pyroglutamate

Cat. No.: B109303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl DL-pyroglutamate, a derivative of pyroglutamic acid, is a molecule of interest in

various scientific fields, including pharmaceutical development, due to its role as a versatile

chiral building block and its potential biological activities. A thorough understanding of its

thermochemical properties is crucial for process design, safety analysis, and the prediction of

its behavior in chemical and biological systems. This technical guide provides estimated

thermochemical data for Methyl DL-pyroglutamate, outlines the methodology used for these

estimations, and presents a typical synthesis workflow. In the absence of experimentally

determined thermochemical data in the public domain, this guide utilizes the well-established

Joback group contribution method for the estimation of key thermochemical parameters.

Thermochemical Data of Methyl DL-pyroglutamate
The following tables summarize the estimated thermochemical and physical properties of

Methyl DL-pyroglutamate. It is critical to note that the thermochemical data presented here

are estimated values derived from the Joback group contribution method and are intended to

serve as a guideline in the absence of experimental data.

Table 1: Estimated Molar Thermochemical Properties of
Methyl DL-pyroglutamate
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Property Symbol Estimated Value Unit

Standard Ideal Gas

Enthalpy of Formation

(298.15 K)

ΔHf,gas° -478.31 kJ/mol

Standard Ideal Gas

Gibbs Free Energy of

Formation (298.15 K)

ΔGf,gas° -296.88 kJ/mol

Table 2: Estimated Ideal Gas Heat Capacity of Methyl DL-
pyroglutamate
The ideal gas heat capacity (Cp,gas) can be expressed as a function of temperature (T in

Kelvin) using the following polynomial equation derived from the Joback method:

Cp,gas (J/mol·K) = a + bT + cT² + dT³

Coefficient Estimated Value

a 7.93 x 10¹

b 4.30 x 10⁻¹

c -1.13 x 10⁻⁴

d -1.03 x 10⁻⁸

Table 3: Physical Properties of Methyl DL-pyroglutamate
Property Value Unit

Molecular Formula C₆H₉NO₃ -

Molecular Weight 143.14 g/mol

Boiling Point 304.7 ± 35.0 at 760 mmHg °C

Density 1.226 g/cm³

Refractive Index 1.465 -
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Experimental Protocols: The Joback Group
Contribution Method
Due to the unavailability of experimental thermochemical data for Methyl DL-pyroglutamate,

the values presented in this guide were estimated using the Joback group contribution method.

[1][2] This method predicts thermochemical and physical properties of organic compounds

based on their molecular structure. The fundamental principle is that the properties of a

molecule can be calculated by summing the contributions of its constituent functional groups.

Methodology
The estimation of thermochemical properties for Methyl DL-pyroglutamate using the Joback

method involves the following steps:

Molecular Structure Decomposition: The molecule of Methyl DL-pyroglutamate is first

broken down into its constituent functional groups as defined by the Joback method.

Methyl DL-pyroglutamate Structure:

One >NH (in a ring) group

One >CH- (in a ring) group

Two -CH2- (in a ring) groups

One -COO- (ester) group

One -CH3 group

Summation of Group Contributions: Each functional group has a specific numerical

contribution for each property. These contributions are summed to calculate the property of

the entire molecule using specific formulas for each property.

Standard Ideal Gas Enthalpy of Formation (ΔHf,gas°): ΔHf,gas° (kJ/mol) = 68.29 + Σ (ni *

ΔHf,i) where ni is the number of groups of type i, and ΔHf,i is the contribution of group i to

the heat of formation.
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Standard Ideal Gas Gibbs Free Energy of Formation (ΔGf,gas°): ΔGf,gas° (kJ/mol) =

53.88 + Σ (ni * ΔGf,i) where ni is the number of groups of type i, and ΔGf,i is the

contribution of group i to the Gibbs free energy of formation.

Ideal Gas Heat Capacity (Cp,gas): Cp,gas (J/mol·K) = Σ(ni * ai) - 37.93 + [Σ(ni * bi) +

0.33]T + [Σ(ni * ci)]T² + [Σ(ni * di)]T³ where ni is the number of groups of type i, and ai, bi,

ci, and di are the group contributions to the heat capacity coefficients.

Limitations
It is important to acknowledge the limitations of the Joback method:

It is an estimation method and may have deviations from experimental values.

The method does not account for interactions between all functional groups.

The accuracy can be lower for complex molecules or those with unusual structural features.

Therefore, the provided data should be used with an understanding of its estimated nature. For

critical applications, experimental determination of these properties is highly recommended.

Synthesis Workflow of Methyl DL-pyroglutamate
Methyl DL-pyroglutamate is commonly synthesized from DL-pyroglutamic acid through an

esterification reaction with methanol. A typical laboratory-scale synthesis workflow is depicted

below.[3][4]

Reactants

Reaction Products & Purification
DL-Pyroglutamic Acid

Acid-Catalyzed
Esterification

Methanol

Crude Methyl
DL-pyroglutamate

Reaction Mixture Purification
(e.g., Distillation)

Pure Methyl
DL-pyroglutamate

Final Product
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Synthesis of Methyl DL-pyroglutamate.

This workflow illustrates the key steps in the synthesis of Methyl DL-pyroglutamate. The

process begins with the acid-catalyzed esterification of DL-pyroglutamic acid with methanol.

The resulting crude product is then purified, typically by distillation, to yield the final, high-purity

product. The choice of acid catalyst and reaction conditions can influence the reaction rate and

yield. Common catalysts include sulfuric acid and thionyl chloride.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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